Antimycobacterial Potency of Bromo-Substituted 1,3,4-Thiadiazole-Piperazine Hybrids: Class-Level MIC Comparison Against M. tuberculosis
In a comparative SAR study of 1,3,4-thiadiazole and piperazine fused quinazoline derivatives, bromo-substituted analogs demonstrated strong antimycobacterial efficacy with MIC values in the range of 3.12–6.25 µg/mL using the Löwenstein–Jensen MIC method against Mycobacterium tuberculosis [1]. This potency range is comparable to that of trifluoromethyl and hydroxy-substituted analogs (same 3.12–6.25 µg/mL range), but represents a significant improvement over the unsubstituted and methyl-substituted parent scaffolds, which showed MIC values greater than 25 µg/mL in the same assay system. Target compound data are class-derived because the specific tert-butyl 4-(5-bromo-1,3,4-thiadiazol-2-yl)piperazine-1-carboxylate served as the synthetic precursor to the tested deprotected analogs; the Boc group is removed prior to biological evaluation, and the bromine atom is retained in the final active species.
| Evidence Dimension | Minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 3.12–6.25 µg/mL (bromo-substituted thiadiazole-piperazine class; Boc-deprotected analog derived from target compound) |
| Comparator Or Baseline | Unsubstituted and methyl-substituted thiadiazole-piperazine analogs: MIC >25 µg/mL. Chloro-analogs: MIC intermediate between 6.25 and 25 µg/mL (estimated from SAR tables). |
| Quantified Difference | ≥4–8-fold improvement in potency for bromo-substituted class versus unsubstituted/methyl analogs. |
| Conditions | Löwenstein–Jensen MIC method; M. tuberculosis H37Rv; compound concentration gradient; incubation at 37 °C. |
Why This Matters
For procurement decisions in antimycobacterial lead optimization programs, this evidence identifies the bromo-substituted thiadiazole-piperazine scaffold as the potency-driving chemotype, making the target compound the preferred protected precursor for synthesizing active derivatives in this MIC range.
- [1] Patel, A. B.; Rohit, J. V. Development of 1,3,4-Thiadiazole and Piperazine Fused Hybrid Quinazoline Derivatives as Dynamic Antimycobacterial Agents. Polycyclic Aromatic Compounds 2021, 42, 5991–6002. DOI: 10.1080/10406638.2021.1959358. View Source
